An In-depth Technical Guide to the Physical Properties of 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride
An In-depth Technical Guide to the Physical Properties of 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and drug development. Its structure, featuring a tertiary amine, a primary amine, and a hydroxyl group, suggests its potential as a versatile building block in the synthesis of more complex molecules. Understanding the fundamental physical properties of this compound is a critical first step in its application, influencing everything from reaction conditions and formulation to storage and handling. This guide provides a comprehensive overview of the known and anticipated physical characteristics of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, outlines standard methodologies for their experimental determination, and offers insights into its safe handling and storage.
Chemical Identity and Structure
The foundational information for any chemical compound is its precise identity. For 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, this is established by its molecular formula, weight, and unique CAS number.
| Identifier | Value | Source |
| Chemical Name | 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride | N/A |
| CAS Number | 168818-68-6 | [1] |
| Molecular Formula | C₇H₁₇ClN₂O | [1][2] |
| Molecular Weight | 180.68 g/mol | [1][2] |
The structure of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, presented below, reveals a chiral center at the C4 position of the piperidine ring. This implies the potential for stereoisomers, a factor that can significantly influence its biological activity and physical properties.
Caption: 2D structure of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride.
Physical and Chemical Properties: A Data-Deficient Landscape
A thorough search of available scientific literature and chemical databases reveals a significant lack of experimentally determined physical property data for 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride. While some suppliers list the compound, they do not provide detailed specifications for properties such as melting point, boiling point, or solubility. One supplier has even discontinued the product[2]. This data gap necessitates a predictive and comparative approach, drawing on the properties of structurally similar compounds to hypothesize the expected characteristics of the target molecule.
For context, data for related piperidine derivatives is presented below. It is crucial to recognize that these are distinct molecules, and their properties are offered for comparative insight only.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Methylpiperidin-4-ol | 106-52-5 | C₆H₁₃NO | 115.17 | 29-31 | 200 |
| 4-Methylpiperidin-4-ol | 3970-68-1 | C₆H₁₃NO | 115.18 | 46-50 | N/A |
The presence of the hydrochloride salt in the target compound is expected to significantly increase its melting point and water solubility compared to its free base form, due to the ionic nature of the salt.
Experimental Determination of Core Physical Properties
Given the absence of published data, researchers working with 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride will need to determine its physical properties experimentally. The following section details standard, reliable protocols for these measurements.
Workflow for Physical Property Characterization
Caption: A typical experimental workflow for the characterization of the physical properties of a novel compound.
Melting Point Determination
The melting point is a crucial indicator of purity and provides a temperature range for handling the solid material.
Protocol: Capillary Melting Point Determination
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Sample Preparation: A small, dry sample of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is finely powdered.
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Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range is indicative of high purity.
Causality Behind Experimental Choices: The slow heating rate is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.
Solubility Assessment
Solubility data is vital for designing reaction conditions, purification procedures, and formulations.
Protocol: Qualitative Solubility Assessment
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Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).
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Procedure: To a small, pre-weighed amount of the compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation.
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Observation: The amount of solvent required to fully dissolve the sample is recorded. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined by techniques such as HPLC or UV-Vis spectroscopy.
Trustworthiness: This protocol is self-validating through the visual confirmation of dissolution. For quantitative measurements, the use of a calibrated analytical instrument ensures accuracy.
pKa Determination
The pKa values of the primary and tertiary amine groups are essential for understanding the ionization state of the molecule at different pH values, which is critical for drug development and understanding its behavior in biological systems.
Protocol: Potentiometric Titration
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Sample Preparation: A precise amount of the compound is dissolved in deionized water.
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points.
Expertise and Experience: The choice of titrant and the careful calibration of the pH meter are crucial for obtaining accurate pKa values. The presence of two basic nitrogen atoms will likely result in two equivalence points and two corresponding pKa values.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is not widely available, general precautions for handling substituted piperidines and amine hydrochlorides should be followed. Structurally related compounds are known to cause skin and eye irritation.
General Handling Guidelines:
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Use in a well-ventilated area or a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
Storage:
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Store in a tightly sealed container.
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Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a compound with potential utility in medicinal chemistry, yet it remains poorly characterized in terms of its physical properties. This guide has synthesized the available information on its identity and provided a framework for its experimental characterization. By following standardized protocols for determining melting point, solubility, and pKa, researchers can generate the necessary data to confidently and safely utilize this compound in their drug discovery and development endeavors. The clear delineation between known data and the necessary experimental investigations underscores the importance of rigorous physical property assessment in the early stages of chemical research.
References
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Chem-Impex. 4-Amino-1-methylpiperidine. [Link]
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Cheméo. Chemical Properties of Chrysene (CAS 218-01-9). [Link]
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NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride. [Link]
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MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
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PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]
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